molecular formula C9H9ClO6S B3388478 3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid CAS No. 874841-03-9

3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid

Cat. No.: B3388478
CAS No.: 874841-03-9
M. Wt: 280.68 g/mol
InChI Key: UVUSXOXTDVRWMQ-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid (molecular formula: C₉H₉ClO₆S; molecular weight: 280.68 g/mol) is a substituted benzoic acid derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 3-position and methoxy (-OCH₃) groups at the 2- and 6-positions (Fig. 1) . The chlorosulfonyl group confers high reactivity, making the compound a valuable intermediate in organic synthesis, particularly for sulfonamide formation. Its methoxy substituents influence electronic and steric properties, modulating solubility and crystallinity.

Properties

IUPAC Name

3-chlorosulfonyl-2,6-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO6S/c1-15-5-3-4-6(17(10,13)14)8(16-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUSXOXTDVRWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257380
Record name 3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid
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Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874841-03-9
Record name 3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874841-03-9
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Record name 3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid
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Record name 3-(chlorosulfonyl)-2,6-dimethoxybenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid typically involves the chlorosulfonation of 2,6-dimethoxybenzoic acid. The reaction is carried out by treating 2,6-dimethoxybenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

    Chlorosulfonation: 2,6-dimethoxybenzoic acid is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete chlorosulfonation.

    Isolation: The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and washed with water to obtain the crude product.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to yield pure 3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid.

Industrial Production Methods

Industrial production of 3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and optimized reaction conditions to ensure high yield and purity. The purification steps may include additional techniques such as distillation or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Hydrolysis: The compound can be hydrolyzed to form 2,6-dimethoxybenzoic acid and sulfuric acid.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    2,6-Dimethoxybenzoic Acid: Formed by hydrolysis

Scientific Research Applications

3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound shares structural similarities with several benzoic acid derivatives. Key analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
3-Chloro-2,6-dimethoxybenzoic acid C₉H₉ClO₄ 216.62 -Cl (3), -OCH₃ (2,6), -COOH Lower acidity (pKa ~8.49) compared to sulfonyl analog; forms metal complexes
2,6-Dimethoxybenzoic acid C₉H₁₀O₄ 182.17 -OCH₃ (2,6), -COOH Polymorphic (Forms I, II, III); pKa = 8.49; used in crystallization studies
3-(Chlorosulfonyl)-2,6-difluorobenzoic acid C₇H₃ClF₂O₄S 256.61 -Cl (3), -SO₂Cl (3), -F (2,6), -COOH Enhanced lipophilicity due to fluorine; reactive sulfonyl chloride group
5-Chloro-2,4-dimethoxybenzoic acid C₉H₉ClO₄ 216.62 -Cl (5), -OCH₃ (2,4), -COOH Structural isomer; altered steric effects impact crystal packing

Physicochemical Properties

  • Acidity : The chlorosulfonyl group in 3-(chlorosulfonyl)-2,6-dimethoxybenzoic acid significantly lowers the pKa compared to 2,6-dimethoxybenzoic acid (pKa ~8.49) . Sulfonyl groups typically increase acidity due to electron-withdrawing effects.
  • Solubility : Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone), while the chlorosulfonyl group reduces water solubility. In contrast, 2,6-dimethoxybenzoic acid is sparingly soluble in cold water .
  • Thermal Stability : The sulfonyl chloride group may render the compound hygroscopic or prone to hydrolysis, unlike 2,6-dimethoxybenzoic acid, which exhibits stable polymorphs (Forms I and III enantiotropic) .

Biological Activity

Overview

3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid is a sulfonamide derivative that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of chlorosulfonyl and methoxy groups on a benzoic acid framework, which may contribute to its diverse biological effects.

The biological activity of 3-(chlorosulfonyl)-2,6-dimethoxybenzoic acid primarily involves enzyme inhibition. Specifically, it targets the M1 subunit of human ribonucleotide reductase (hRRM1) . The compound interacts with the enzyme through strong hydrogen bonding with substrate-binding residues such as Ser202 and Thr607 in the catalytic site. This interaction is crucial for inhibiting the conversion of RNA building blocks to DNA building blocks, thereby regulating the production of deoxyribonucleotide triphosphates (dNTPs) essential for DNA synthesis.

Absorption, Distribution, Metabolism, and Excretion (ADME)

While specific ADME properties for this compound are not extensively documented, in silico evaluations suggest favorable pharmacokinetic profiles similar to other sulfonamide derivatives. These evaluations indicate good solubility and potential for effective distribution within biological systems.

Enzyme Inhibition

3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acid exhibits notable enzyme inhibition properties. Research has shown its potential in inhibiting various enzymes involved in critical biochemical pathways. For instance, it has been studied for its ability to inhibit ribonucleotide reductase, which plays a pivotal role in DNA synthesis.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. The mechanism appears to involve inhibition of bacterial growth through interference with essential metabolic pathways. Further research is needed to elucidate the specific targets and effectiveness against various microbial strains.

Case Study 1: Inhibition of Ribonucleotide Reductase

In a controlled laboratory setting, 3-(chlorosulfonyl)-2,6-dimethoxybenzoic acid was tested for its inhibitory effects on ribonucleotide reductase. Results indicated that at concentrations around 50 μM, the compound achieved approximately 50% inhibition of enzyme activity. This finding highlights its potential as a therapeutic agent in conditions where modulation of DNA synthesis is required.

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial activity, 3-(chlorosulfonyl)-2,6-dimethoxybenzoic acid was screened against several bacterial strains. The compound demonstrated significant inhibition at varying concentrations, suggesting its utility as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (μM)
3-(Chlorosulfonyl)-2,6-dimethoxybenzoic acidChlorosulfonyl group; two methoxy groupsRibonucleotide reductase inhibitor~50
2,3-Dimethoxy-5-sulfamoylbenzoic acidSulfamoyl group; methoxy substitutionsEnzyme inhibitionND
4-Chloro-3-sulfamoylbenzoic acidSulfamoyl group; chloro substitutionAntimicrobial propertiesND

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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